4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
Overview
Description
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound features a chloromethyl group at the 4-position, a hydroxyl group at the 7-position, and a methyl group at the 8-position on the chromenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 7-hydroxy-8-methyl-2H-chromen-2-one using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via electrophilic substitution, introducing the chloromethyl group at the 4-position of the chromenone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-2H-chromen-2-one.
Reduction: Formation of 4-methyl-7-hydroxy-8-methyl-2H-chromen-2-one.
Substitution: Formation of 4-(substituted methyl)-7-hydroxy-8-methyl-2H-chromen-2-one derivatives.
Scientific Research Applications
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticoagulant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The chloromethyl group can undergo nucleophilic substitution reactions with biomolecules, potentially modifying their activity. Additionally, the compound’s chromenone core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- 4-(methoxymethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- 4-(hydroxymethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
Uniqueness
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other substituents like bromomethyl or methoxymethyl. This unique reactivity makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZWJIRFMWXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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